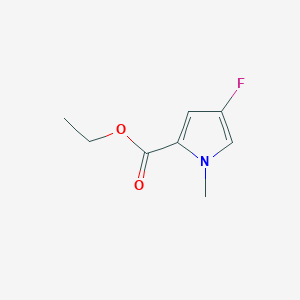![molecular formula C11H14N4O B14171166 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the desired compounds . Another method involves the bromination of 7-azaindole in dichloromethane at 0°C, followed by the addition of liquid bromine and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- involves its interaction with the fibroblast growth factor receptor (FGFR) family. Upon binding to FGFRs, the compound inhibits the receptor’s activity, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and angiogenesis, making it effective in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other FGFR inhibitors such as AZD4547, JNJ-42756493 (Erdafitinib), CH5183184, BGJ-398, LY2874455, and INCB054828 (Pemigatinib) .
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- stands out due to its potent inhibitory activity against multiple FGFR isoforms (FGFR1, 2, and 3) and its ability to induce apoptosis in cancer cells . Its low molecular weight also makes it an appealing lead compound for further optimization .
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
3-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C11H14N4O/c12-8-5-9-10(7-14-11(9)13-6-8)15-1-3-16-4-2-15/h5-7H,1-4,12H2,(H,13,14) |
InChI Key |
AKMVJWOOLMNMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CNC3=C2C=C(C=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)

![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)



